2-(4-bromophenyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide is a complex organic compound that features a bromophenyl group and a pyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the pyridazinyl group through a series of nucleophilic substitution reactions. The final step often involves the formation of the acetamide linkage under controlled conditions, such as using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(4-bromophenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is utilized in the synthesis of other complex organic compounds and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-1-(4-chlorophenyl)ethanone
- 4-(4-bromophenyl)-2-thiazolethiol
- 2-(4-bromophenyl)quinoxaline
Uniqueness
Compared to similar compounds, 2-(4-bromophenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C21H20BrN3O2 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]acetamide |
InChI |
InChI=1S/C21H20BrN3O2/c1-15-2-6-17(7-3-15)19-10-11-21(25-24-19)27-13-12-23-20(26)14-16-4-8-18(22)9-5-16/h2-11H,12-14H2,1H3,(H,23,26) |
InChI Key |
JDSHHFDGTJRVSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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